molecular formula C11H11N B1323594 3-(3-Cyanophenyl)-2-methyl-1-propene CAS No. 731772-73-9

3-(3-Cyanophenyl)-2-methyl-1-propene

Cat. No. B1323594
CAS RN: 731772-73-9
M. Wt: 157.21 g/mol
InChI Key: ATKHVPPPYPSHNE-UHFFFAOYSA-N
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Description

The compound "3-(3-Cyanophenyl)-2-methyl-1-propene" is a trisubstituted ethylene derivative with a cyano group attached to the phenyl ring. It is structurally related to various substituted ethylenes and propenoates that have been synthesized and characterized in recent studies. These compounds are of interest due to their potential applications in polymer synthesis and material science due to their unique electronic and structural properties.

Synthesis Analysis

The synthesis of related trisubstituted ethylenes typically involves the Knoevenagel condensation reaction. For instance, electrophilic trisubstituted ethylenes like ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates have been prepared using piperidine-catalyzed Knoevenagel condensation of substituted benzaldehydes and methyl cyanoacetate . The synthesized compounds are then characterized using techniques such as CHN elemental analysis, IR, 1H and 13C-NMR spectroscopy .

Molecular Structure Analysis

X-ray diffraction analysis has been used to determine the crystal and molecular structures of related compounds. For example, the mesogenic monomer 3-[4-(4'-ethylbiphenyl)]-1-propene crystallizes in a noncentrosymmetric monoclinic system, with phenyl rings adopting boat conformations and forming a smectic-like layer structure in the crystalline state . Similarly, the crystal structure of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate shows the cyclohexane ring in a chair conformation with intermolecular hydrogen bonds .

Chemical Reactions Analysis

The trisubstituted ethylenes, including those with a cyano group on the phenyl ring, can undergo copolymerization reactions with styrene. This process is typically initiated by radical initiators such as AIBN or ABCN at elevated temperatures around 70°C . The resulting copolymers have been analyzed to determine their composition, structure, and relative reactivity of the monomers .

Physical and Chemical Properties Analysis

The physical properties of these compounds, such as glass transition temperatures (Tg), have been studied to assess their suitability for material applications. The high Tg of the copolymers, in comparison with polystyrene, indicates a decrease in chain mobility due to the high dipolar character of the trisubstituted ethylene monomer unit . Thermal decomposition of these copolymers typically occurs in two steps, with initial decomposition in the 200-500°C range followed by further decomposition at higher temperatures . Spectroscopic techniques like FTIR, NMR, and UV-Vis absorption spectroscopy have been employed to elucidate the electronic properties of these molecules .

Scientific Research Applications

Chemical Synthesis and Reactions

3-(3-Cyanophenyl)-2-methyl-1-propene has been studied for its application in chemical synthesis. A significant application is in the field of annulation processes. For instance, a study describes the use of 3-phenylthio-2-(trimethylsilymethyl)propene, a related compound, for methylenecyclohexanes preparation through a [3+3] annulation process. This process involves Lewis acid-catalyzed allylation and phenylthio group-directed radical cyclization reactions (Ward & Kaller, 1991).

Polymerization and Material Science

This compound has also been investigated in the context of polymerization and material science. Novel copolymers of trisubstituted ethylenes and styrene were prepared, including ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates, demonstrating the use of this compound in developing materials with high glass transition temperatures (Kim et al., 1999).

Organic Synthesis

Another study explored the use of 2,3-dibromo-1-(phenylsulfonyl)-1-propene, a versatile reagent, for synthesizing furans and cyclopentenones. This indicates the compound's utility in organic synthesis, particularly in the creation of complex organic structures (Watterson et al., 2003).

Electrosynthesis

Electrochemical synthesis using 3-(3-Cyanophenyl)-2-methyl-1-propene has been explored. One study demonstrated the electrochemical reductive coupling of alkenes with CO2, using related compounds as examples. This approach is significant for developing environmentally friendly synthetic routes (Bringmann & Dinjus, 2001).

Copolymerization Research

In the field of copolymerization, the copolymerization of propene and norbornene using specific catalytic systems was investigated, indicating the role of similar compounds in the development of new polymer materials (Boggioni et al., 2010).

properties

IUPAC Name

3-(2-methylprop-2-enyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-9(2)6-10-4-3-5-11(7-10)8-12/h3-5,7H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKHVPPPYPSHNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641141
Record name 3-(2-Methylprop-2-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

731772-73-9
Record name 3-(2-Methylprop-2-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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